molecular formula C15H13ClFNO3 B258760 N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide

N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide

Cat. No. B258760
M. Wt: 309.72 g/mol
InChI Key: SNJDBOHOGUAFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide, also known as CFM-2, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide exerts its biological effects by binding to the GluN1 subunit of the NMDA receptor, thereby inhibiting its activity. This leads to a reduction in the influx of calcium ions into the cell, which is a key step in the process of synaptic plasticity, or the ability of the brain to adapt and change in response to experience.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These effects include:
- Inhibition of NMDA receptor-mediated synaptic transmission
- Reduction in the production of reactive oxygen species (ROS)
- Induction of apoptosis in cancer cells
- Reduction in the growth and proliferation of cancer cells
- Improvement in cognitive function in animal models of Alzheimer's disease and schizophrenia

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide has several advantages as a research tool, including its high potency and selectivity for the GluN1 subunit of the NMDA receptor. However, there are also some limitations to its use, such as its relatively short half-life and the need for specialized equipment and expertise to handle and administer the compound.

Future Directions

There are several possible future directions for research on N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide, including:
- Development of new analogs with improved pharmacokinetic properties and/or selectivity for specific subunits of the NMDA receptor
- Investigation of the potential therapeutic applications of N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide in neurological disorders and cancer
- Study of the molecular mechanisms underlying N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide's effects on NMDA receptor-mediated synaptic transmission and apoptosis
- Exploration of the potential use of N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide as a tool for drug discovery and development
In conclusion, N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide is a novel compound that has shown promise as a research tool and potential therapeutic agent in various fields. Further research is needed to fully understand its mechanism of action and potential applications, but the current evidence suggests that N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide has significant potential for advancing our understanding of the brain and developing new treatments for cancer and other diseases.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide involves the reaction between 3,4-dimethoxybenzoic acid and 3-chloro-4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a reducing agent such as sodium borohydride to obtain the final product, N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide has been shown to selectively inhibit the activity of a specific type of glutamate receptor, known as the N-methyl-D-aspartate (NMDA) receptor. This property makes N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide a valuable tool for studying the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease and schizophrenia.
In cancer research, N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This property is believed to be due to N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide's ability to induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide

Molecular Formula

C15H13ClFNO3

Molecular Weight

309.72 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C15H13ClFNO3/c1-20-13-6-3-9(7-14(13)21-2)15(19)18-10-4-5-12(17)11(16)8-10/h3-8H,1-2H3,(H,18,19)

InChI Key

SNJDBOHOGUAFPX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)OC

Origin of Product

United States

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